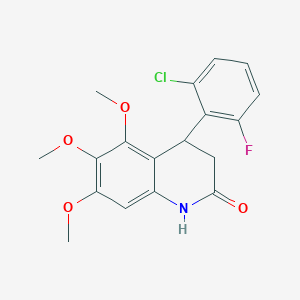
4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone
Vue d'ensemble
Description
4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone, also known as CTFQ, is a chemical compound that has been studied for its potential pharmacological effects. It belongs to the quinolinone class of compounds and has been found to exhibit a range of interesting biological activities.
Mécanisme D'action
The exact mechanism of action of 4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone is not yet fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to modulate the activity of certain ion channels and receptors in the brain.
Biochemical and Physiological Effects:
Studies have shown that 4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone exhibits a range of interesting biochemical and physiological effects. For example, it has been found to inhibit the growth of certain cancer cells, to reduce inflammation in animal models of arthritis, and to exhibit antifungal activity against certain strains of fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone in lab experiments is that it has been shown to exhibit a range of interesting biological activities, which makes it a potentially useful tool for studying various physiological processes. However, one limitation is that its exact mechanism of action is not yet fully understood, which makes it difficult to interpret some of the results obtained from experiments.
Orientations Futures
There are many potential future directions for research on 4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone. One area of interest is its potential as an anti-cancer agent, as studies have shown that it can inhibit the growth of certain cancer cells. Another area of interest is its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of arthritis. Additionally, further research is needed to fully understand its mechanism of action and to identify any potential side effects or toxicity.
Applications De Recherche Scientifique
4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-2(1H)-quinolinone has been studied for its potential therapeutic applications, including as an anti-inflammatory, antitumor, and antifungal agent. It has also been investigated for its potential to modulate the activity of certain enzymes and receptors in the body.
Propriétés
IUPAC Name |
4-(2-chloro-6-fluorophenyl)-5,6,7-trimethoxy-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNO4/c1-23-13-8-12-16(18(25-3)17(13)24-2)9(7-14(22)21-12)15-10(19)5-4-6-11(15)20/h4-6,8-9H,7H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOWQUULLKBDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(CC(=O)NC2=C1)C3=C(C=CC=C3Cl)F)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



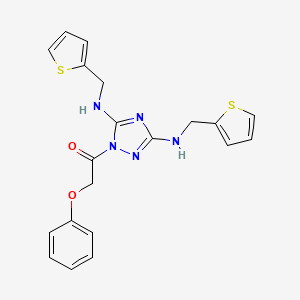
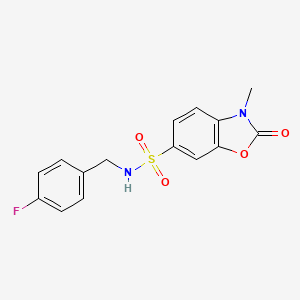
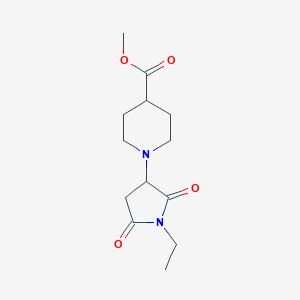
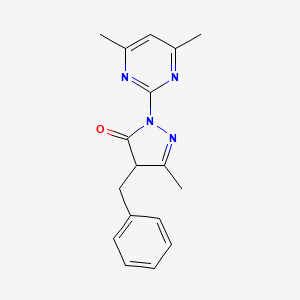
![N-(1-{5-[(3-anilino-3-oxopropyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-4-methoxybenzamide](/img/structure/B4226349.png)
![7-(difluoromethyl)-5-(2-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B4226356.png)
![1-cycloheptyl-5,5-bis[2-(4-pyridinyl)ethyl]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4226360.png)
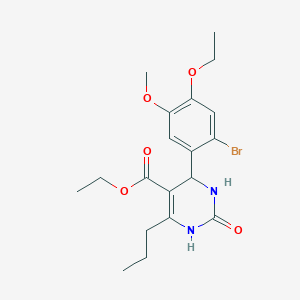
![N-(2-fluorobenzyl)-2-({1-[4-(methylsulfonyl)phenyl]ethyl}amino)acetamide](/img/structure/B4226372.png)
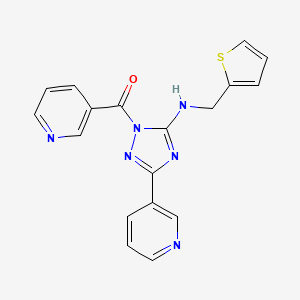
![3-(3-methoxyphenyl)-6-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4226398.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B4226405.png)
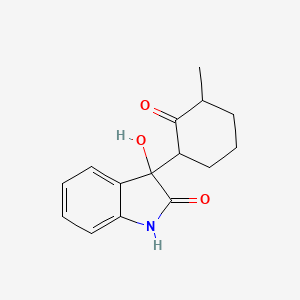
![1-[5-nitro-2-(1-piperidinyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4226420.png)